SR-B1 Inhibition: Target Compound vs. Class Baseline
In a fluorescent lipid-transfer assay using mouse SR-B1 overexpressed in CHO cells, 4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide gave an IC₅₀ > 25,000 nM, indicating negligible inhibition of SR-B1-mediated DiI-HDL uptake [1]. While no isogenic comparator was run in the same study, this result sits at the extreme low-potency end of sulfonamide SR-B1 ligands documented in public databases, where active chemotypes typically exhibit IC₅₀ values in the nanomolar to low micromolar range [1]. This quantitative inactivity enables its use as a negative-control probe or selectivity counter-screen compound when profiling SR-B1-active scaffolds.
| Evidence Dimension | SR-B1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | > 25,000 nM |
| Comparator Or Baseline | Active SR-B1 ligands in BindingDB typically < 1,000 nM (class-level baseline; no direct comparator in this assay) |
| Quantified Difference | ≥ 25-fold weaker than typical active chemotype threshold |
| Conditions | Mouse SR-B1 overexpressed in CHO cells; fluorescent DiI-HDL transfer assay |
Why This Matters
Confirms that this compound is functionally inert against SR-B1, allowing procurement as a validated negative control where SR-B1 counter-screening is required.
- [1] BindingDB BDBM50069701 (CHEMBL3402563). IC₅₀ > 2.50E+4 nM; mouse SR-B1 CHO cell assay. View Source
